molecular formula C13H22N2O3 B585313 Ethyl 4-(2-hydroxypropan-2-yl)-2-isobutyl-1H-imidazole-5-carboxylate CAS No. 1346598-38-6

Ethyl 4-(2-hydroxypropan-2-yl)-2-isobutyl-1H-imidazole-5-carboxylate

Cat. No. B585313
CAS RN: 1346598-38-6
M. Wt: 254.33
InChI Key: KPWHHIOCONHWMZ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-hydroxypropan-2-yl)-2-isobutyl-1H-imidazole-5-carboxylate is a chemical compound that has been widely used in scientific research applications. It is a type of imidazole-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-hydroxypropan-2-yl)-2-isobutyl-1H-imidazole-5-carboxylate is not fully understood. However, it has been suggested that it may act as a chelating agent, binding to metal ions and facilitating catalytic reactions. It may also interact with biological molecules, such as proteins and enzymes, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 4-(2-hydroxypropan-2-yl)-2-isobutyl-1H-imidazole-5-carboxylate are not well documented. However, it has been suggested that it may have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases. It may also have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 4-(2-hydroxypropan-2-yl)-2-isobutyl-1H-imidazole-5-carboxylate in lab experiments include its stability, ease of synthesis, and versatility. It can be used as a building block for the synthesis of other imidazole-based compounds and as a reference compound for the development of analytical methods. However, its limitations include its potential toxicity and the lack of information on its biochemical and physiological effects.

Future Directions

There are several future directions for the research on Ethyl 4-(2-hydroxypropan-2-yl)-2-isobutyl-1H-imidazole-5-carboxylate. One direction is to investigate its potential as a therapeutic agent for oxidative stress-related and inflammatory diseases. Another direction is to explore its interactions with biological molecules, such as proteins and enzymes, and its potential as a modulator of their activity. Furthermore, the development of new synthetic methods for Ethyl 4-(2-hydroxypropan-2-yl)-2-isobutyl-1H-imidazole-5-carboxylate and its derivatives could lead to the discovery of new compounds with novel properties and applications.
Conclusion
In conclusion, Ethyl 4-(2-hydroxypropan-2-yl)-2-isobutyl-1H-imidazole-5-carboxylate is a versatile imidazole-based compound that has been widely used in scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its derivatives could lead to the discovery of new compounds with potential therapeutic applications.

Synthesis Methods

Ethyl 4-(2-hydroxypropan-2-yl)-2-isobutyl-1H-imidazole-5-carboxylate can be synthesized using various methods. One method involves the reaction between 4,5-diamino-1H-imidazole-2-carboxylic acid dihydrochloride and 2-bromo-2-methylpropane in the presence of sodium bicarbonate and ethyl alcohol. Another method involves the reaction between 4,5-diamino-1H-imidazole-2-carboxylic acid dihydrochloride and 2-chloro-2-methylpropane in the presence of sodium bicarbonate and ethyl alcohol.

Scientific Research Applications

Ethyl 4-(2-hydroxypropan-2-yl)-2-isobutyl-1H-imidazole-5-carboxylate has been used in various scientific research applications. It has been used as a ligand to synthesize metal complexes for catalytic reactions. It has also been used as a building block for the synthesis of other imidazole-based compounds. Furthermore, it has been used as a reference compound for the development of analytical methods for the detection of imidazole-based compounds in biological samples.

properties

IUPAC Name

ethyl 5-(2-hydroxypropan-2-yl)-2-(2-methylpropyl)-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-6-18-12(16)10-11(13(4,5)17)15-9(14-10)7-8(2)3/h8,17H,6-7H2,1-5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWHHIOCONHWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)CC(C)C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-hydroxypropan-2-yl)-2-isobutyl-1H-imidazole-5-carboxylate

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